molecular formula C10H17N3O2S B2657843 3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one CAS No. 860030-17-7

3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2657843
CAS No.: 860030-17-7
M. Wt: 243.33
InChI Key: FVETUJIQTRCLFJ-UHFFFAOYSA-N
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Description

3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thioxo group, and an imidazolidinone core, which contribute to its diverse chemical reactivity and biological activities.

Scientific Research Applications

3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific studies. Given its structural features, it could potentially interact with various biological targets .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in fields like medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common method starts with the reaction of morpholine with a suitable alkylating agent to introduce the 3-morpholinopropyl group. This intermediate is then reacted with a thioxoimidazolidinone precursor under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholinopropylamine: Shares the morpholine ring and propyl chain but lacks the thioxoimidazolidinone core.

    2-Thioxoimidazolidin-4-one: Contains the thioxoimidazolidinone core but lacks the morpholinopropyl group.

Uniqueness

3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one is unique due to the combination of its morpholine ring, thioxo group, and imidazolidinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(3-morpholin-4-ylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c14-9-8-11-10(16)13(9)3-1-2-12-4-6-15-7-5-12/h1-8H2,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVETUJIQTRCLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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